methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate
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Overview
Description
Methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a chlorobenzyl group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate typically involves the Williamson ether synthesis method. This method includes the reaction of 4-chlorobenzyl alcohol with methyl 4-hydroxy-3-methoxybenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: Formation of methyl 4-[(benzyl)oxy]-3-methoxybenzoate.
Substitution: Formation of methyl 4-[(4-azidobenzyl)oxy]-3-methoxybenzoate or methyl 4-[(4-methoxybenzyl)oxy]-3-methoxybenzoate.
Scientific Research Applications
Methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Similar structure but lacks the methoxy and chlorobenzyl groups.
4-Methoxybenzyl chloride: Contains the methoxy group but lacks the benzoate core.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Contains a similar chlorobenzyl group but has a different core structure
Uniqueness
Methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and chlorobenzyl groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
Methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its aromatic structure, which includes a methoxy group and a chlorobenzyl ether moiety. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been studied for its anticancer properties. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
In a study conducted by researchers at PMC, the compound was found to induce apoptosis in cancer cells, leading to significant cell cycle arrest at the G0/G1 phase. This suggests that this compound may act through multiple mechanisms to exert its anticancer effects.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in cellular proliferation and survival pathways. For instance, enzyme inhibition assays have shown that it can effectively inhibit EGFR (Epidermal Growth Factor Receptor) in MDA-MB-231 cells, which is critical for tumor growth and metastasis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth, providing a potential lead for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as an effective therapeutic agent against breast cancer.
Properties
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-15-9-12(16(18)20-2)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNESQWXGPFSLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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